![molecular formula C12H11N3O B1269747 2-amino-N-(pyridin-3-yl)benzamide CAS No. 76102-92-6](/img/structure/B1269747.png)
2-amino-N-(pyridin-3-yl)benzamide
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Overview
Description
2-Amino-N-(pyridin-3-yl)benzamide (2-APB) is an organic compound commonly used in scientific research applications. It is a colorless solid, soluble in water and ethanol, and has a molar mass of 222.24 g/mol. 2-APB has a wide range of applications in the laboratory, including in biochemical and physiological experiments.
Scientific Research Applications
Synthesis of Bioactive Derivatives
The compound serves as a precursor in the synthesis of various bioactive derivatives. For instance, it has been used to create pyridin-3-yl-pyrimidin-2-yl-aminophenyl-amide derivatives, which exhibit significant biological activities . These derivatives have shown promise as inhibitors of receptor tyrosine kinase, which is a therapeutic target in cancer treatment.
Anticancer Activity
One of the most notable applications is in the field of oncology. Derivatives of 2-amino-N-(pyridin-3-yl)benzamide have been tested against lung cancer cell lines and have demonstrated more cytotoxic activity than the reference drug imatinib . This suggests potential for the development of new anticancer agents.
Antibacterial and Antifungal Activity
The compound has also been evaluated for its antibacterial and antifungal properties. Certain derivatives have shown higher activity against specialized aquatic bacterial species, Gram-positive and Gram-negative species, and fungal species . This indicates its potential use in developing new antimicrobial agents.
Antioxidant Properties
Research has indicated that derivatives of 2-amino-N-(pyridin-3-yl)benzamide can possess antioxidant properties. Studies using the DPPH method have found that these derivatives have IC50 values close to that of ascorbic acid, suggesting their use as potential antioxidants .
Corrosion Inhibition
The compound has found application as a corrosion inhibitor. It has been reported to have a high efficiency of 99% at low concentrations, which is significant for protecting materials in industrial processes .
Synthetic Chemistry
In synthetic chemistry, 2-amino-N-(pyridin-3-yl)benzamide is used as a building block for the construction of various heterocyclic compounds. It is involved in reactions that lead to the formation of imidates and iminonitriles, which are intermediates in the synthesis of important N-heterocycles .
Mechanism of Action
Target of Action
Related compounds have been found to interact with various targets such as gpr52 , a neurotherapeutic target, and VEGFR-2, a receptor tyrosine kinase that plays a key role in angiogenesis.
Mode of Action
For instance, related compounds have been shown to act as agonists for GPR52 , promoting G protein/cAMP signaling .
Biochemical Pathways
Based on the targets of related compounds, it can be inferred that the compound may influence pathways related to neurosignaling (via gpr52) and angiogenesis (via vegfr-2) .
Pharmacokinetics
It’s known that the compound is a solid at room temperature , which could influence its bioavailability.
Result of Action
Related compounds have been shown to exhibit significant activity against mycobacterium tuberculosis h37ra , suggesting potential antimicrobial effects.
properties
IUPAC Name |
2-amino-N-pyridin-3-ylbenzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11N3O/c13-11-6-2-1-5-10(11)12(16)15-9-4-3-7-14-8-9/h1-8H,13H2,(H,15,16) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KNACUADYYQPXOO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NC2=CN=CC=C2)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11N3O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60356575 |
Source
|
Record name | 2-amino-N-(pyridin-3-yl)benzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60356575 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.23 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
76102-92-6 |
Source
|
Record name | 2-amino-N-(pyridin-3-yl)benzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60356575 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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